4-Amino-2-[(hydroxymethyl)amino]phenol
Description
Structure
3D Structure
Properties
CAS No. |
373382-96-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-2-(hydroxymethylamino)phenol |
InChI |
InChI=1S/C7H10N2O2/c8-5-1-2-7(11)6(3-5)9-4-10/h1-3,9-11H,4,8H2 |
InChI Key |
UGQGQNKOSVSKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)NCO)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Hydroxymethyl Amino Phenol
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 4-Amino-2-[(hydroxymethyl)amino]phenol suggests several potential disconnection pathways. The most logical approach involves the disconnection of the C-N bond of the hydroxymethylamino group. This leads to two primary precursors: 2,4-diaminophenol (B1205310) and formaldehyde (B43269). This route is attractive due to the commercial availability of the starting materials.
Alternatively, a functional group interconversion (FGI) approach can be envisioned, starting from a more readily available substituted aminophenol. For instance, a retrosynthetic pathway could involve the reduction of a nitro group at the 2-position, pointing to 4-amino-2-nitrophenol (B85986) as a key intermediate. This precursor could then be subjected to reductive amination with formaldehyde to introduce the hydroxymethylamino moiety.
A summary of the key precursors identified through retrosynthetic analysis is presented in Table 1.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Retrosynthetic Strategy |
|---|---|
| 2,4-Diaminophenol | Direct condensation with formaldehyde |
| Formaldehyde | C1 source for the hydroxymethyl group |
| 4-Amino-2-nitrophenol | Precursor for reductive amination |
Direct Synthesis Routes
Direct synthesis routes offer an efficient pathway to the target molecule, often involving fewer steps and potentially higher atom economy.
The most direct route to this compound involves the reaction of 2,4-diaminophenol with formaldehyde. This reaction is a classic example of N-hydroxymethylation of an amine. The nucleophilic amino group attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a hydroxymethylamino group.
However, a significant challenge in this approach is achieving chemoselectivity. 2,4-Diaminophenol possesses three nucleophilic sites: the two amino groups at positions 2 and 4, and the hydroxyl group at position 1. The relative nucleophilicity of these groups will dictate the outcome of the reaction. Generally, the amino group at the 2-position is more nucleophilic than the one at the 4-position due to electronic effects, and both are more nucleophilic than the hydroxyl group under neutral or basic conditions. By carefully controlling the reaction conditions, such as temperature, stoichiometry of formaldehyde, and pH, it is possible to favor the selective N-hydroxymethylation at the 2-position.
Reductive amination provides an alternative and often more controlled method for the synthesis of amines. This strategy can be particularly useful for introducing the hydroxymethylamino group while avoiding over-alkylation or reactions at other sites.
A plausible reductive amination strategy would start with 4-amino-2-nitrophenol. In a one-pot reaction, the nitro group can be reduced to an amino group, which then reacts with formaldehyde to form an imine intermediate. The subsequent in-situ reduction of the imine yields the desired this compound. Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This method offers the advantage of generating the reactive amine in the presence of the aldehyde, which can drive the reaction towards the desired product.
Multi-step syntheses offer greater control over regioselectivity through the use of protecting groups. A potential multi-step route could begin with the protection of the more reactive amino group of 2,4-diaminophenol. For example, the 4-amino group could be selectively acylated, followed by the hydroxymethylation of the 2-amino group with formaldehyde. The final step would involve the deprotection of the 4-amino group to yield the target compound.
Another multi-step approach could involve the synthesis of 2,4-diaminophenol from a readily available starting material like 2,4-dinitrophenol. The selective reduction of one nitro group, followed by hydroxymethylation and subsequent reduction of the second nitro group, could provide a viable, albeit longer, synthetic pathway.
Chemoselective Functionalization Techniques in Synthesis
The synthesis of this compound from precursors like 2,4-diaminophenol hinges on the ability to achieve chemoselective functionalization. The different nucleophilicity of the two amino groups and the hydroxyl group can be exploited to direct the reaction to the desired position.
Factors influencing chemoselectivity include:
Electronic Effects: The amino group at the 2-position is generally more electron-rich and thus more nucleophilic than the 4-amino group.
Steric Hindrance: The proximity of the hydroxyl group to the 2-amino group might influence its reactivity.
Reaction Conditions: pH control is crucial. Under acidic conditions, the amino groups will be protonated, reducing their nucleophilicity. Under basic conditions, the hydroxyl group can be deprotonated to a phenoxide, increasing its nucleophilicity. Careful selection of pH can therefore modulate the reactivity of the different functional groups.
Catalysts: The use of specific catalysts can promote reaction at a particular site.
By optimizing these parameters, it is possible to achieve the selective N-hydroxymethylation of the 2-amino group of 2,4-diaminophenol.
Green Chemistry Considerations in Synthetic Route Development
The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several green chemistry considerations can be applied.
Atom Economy: Direct synthesis routes, such as the reaction of 2,4-diaminophenol with formaldehyde, generally have a higher atom economy as fewer atoms from the reactants are wasted as byproducts.
Use of Safer Solvents: The use of water as a solvent, where possible, is a key green chemistry principle. The reaction of amines with formaldehyde can often be carried out in aqueous media.
Catalysis: The use of catalytic methods, such as catalytic hydrogenation for reductive amination, is preferable to the use of stoichiometric reagents. Heterogeneous catalysts that can be easily recovered and reused are particularly advantageous.
Energy Efficiency: Designing reactions that can be carried out at or near ambient temperature and pressure reduces energy consumption.
A comparison of different synthetic routes based on green chemistry principles is provided in Table 2.
Table 2: Green Chemistry Metrics for Different Synthetic Routes
| Synthetic Route | Atom Economy | Use of Hazardous Reagents | Solvent Waste | Energy Consumption |
|---|---|---|---|---|
| Direct Condensation | High | Formaldehyde is toxic | Low (can be done in water) | Low to moderate |
| Reductive Amination | Moderate | Reducing agents can be hazardous | Moderate | Moderate |
| Multi-step Synthesis | Low | Involves protecting groups and more reagents | High | High |
By prioritizing direct, catalytic, and water-based synthetic methods, the synthesis of this compound can be aligned with the principles of sustainable chemistry.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Amino 2 Hydroxymethyl Amino Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Amino-2-[(hydroxymethyl)amino]phenol, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine and hydroxyl protons, and the protons of the hydroxymethyl group. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the substituted benzene (B151609) ring. Based on the electronic effects of the substituents (the electron-donating amino and hydroxyl groups, and the [(hydroxymethyl)amino] group), the chemical shifts can be predicted. The protons on the aromatic ring are expected to appear in the range of 6.0-7.0 ppm. The protons of the primary amine (NH₂) and the phenolic hydroxyl (OH) group would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The N-H proton of the [(hydroxymethyl)amino] group and the O-H proton of the hydroxymethyl group would also be observable, likely in the range of 4.0-6.0 ppm, and their signals may be exchangeable with D₂O. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to show a singlet or a doublet (if coupled to the adjacent N-H proton) around 4.5-5.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the one carbon of the hydroxymethyl group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the hydroxyl and amino groups are expected to be the most shielded, appearing at higher fields (lower ppm values), while the other aromatic carbons will resonate at lower fields. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to appear in the aliphatic region, likely around 60-70 ppm.
Predicted NMR Data:
¹H NMR (in DMSO-d₆):
Aromatic protons: δ 6.0-7.0 ppm (multiplet, 3H)
-NH₂ protons: δ 4.0-5.0 ppm (broad singlet, 2H)
Phenolic -OH proton: δ 8.5-9.5 ppm (broad singlet, 1H)
-NH-CH₂OH proton: δ 4.5-5.5 ppm (triplet, 1H)
-CH₂-OH protons: δ 4.8-5.2 ppm (doublet, 2H)
-CH₂-OH proton: δ 4.0-5.0 ppm (triplet, 1H)
¹³C NMR (in DMSO-d₆):
Aromatic C-OH: δ 145-155 ppm
Aromatic C-NH₂: δ 135-145 ppm
Aromatic C-NHCH₂OH: δ 120-130 ppm
Aromatic C-H carbons: δ 100-120 ppm
-CH₂OH carbon: δ 60-70 ppm
| Proton Type | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Number of Protons |
| Aromatic | 6.0-7.0 | Multiplet | 3 |
| -NH₂ | 4.0-5.0 | Broad Singlet | 2 |
| Phenolic -OH | 8.5-9.5 | Broad Singlet | 1 |
| -NH-CH₂OH | 4.5-5.5 | Triplet | 1 |
| -CH₂-OH | 4.8-5.2 | Doublet | 2 |
| -CH₂-OH | 4.0-5.0 | Triplet | 1 |
| Carbon Type | Predicted Chemical Shift (ppm) in DMSO-d₆ |
| Aromatic C-OH | 145-155 |
| Aromatic C-NH₂ | 135-145 |
| Aromatic C-NHCH₂OH | 120-130 |
| Aromatic C-H | 100-120 |
| -CH₂OH | 60-70 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. The spectra of this compound are expected to exhibit characteristic bands for the O-H, N-H, C-N, C-O, and aromatic C-H bonds.
IR Spectroscopy: The IR spectrum would likely show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the phenolic O-H and the N-H groups of both the primary amine and the secondary amine moiety, as well as the O-H of the hydroxymethyl group. The broadening is due to intermolecular hydrogen bonding. The N-H bending vibrations are expected to appear around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the alcohol would likely be found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would give a strong band around 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would also be visible.
Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (phenol, alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H (amines) | Stretching | 3200-3500 (medium) | 3200-3500 (medium) |
| Aromatic C-H | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H | Stretching | 2850-2960 (medium) | 2850-2960 (strong) |
| N-H | Bending | 1600-1650 (strong) | 1600-1650 (weak) |
| Aromatic C=C | Stretching | 1450-1600 (strong) | 1450-1600 (strong) |
| C-N | Stretching | 1250-1350 (medium) | 1250-1350 (medium) |
| C-O (phenol) | Stretching | 1200-1300 (strong) | 1200-1300 (weak) |
| C-O (alcohol) | Stretching | 1000-1100 (strong) | 1000-1100 (weak) |
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
For this compound (C₇H₁₀N₂O₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the molecular formula.
The fragmentation of the molecular ion would likely proceed through several pathways characteristic of phenols, amines, and alcohols. Alpha-cleavage is a common fragmentation pathway for amines and alcohols. For the [(hydroxymethyl)amino] group, cleavage of the C-N bond or the C-O bond could occur. Loss of a hydroxymethyl radical (•CH₂OH) or a water molecule (H₂O) from the molecular ion are also plausible fragmentation steps. Cleavage of the bond between the nitrogen and the hydroxymethyl group could lead to a fragment corresponding to the aminophenol radical cation. The aromatic ring itself is relatively stable and would likely remain intact in many of the fragment ions.
Predicted Fragmentation Pathways:
[M]⁺• → [M - H₂O]⁺• (loss of water)
[M]⁺• → [M - •CH₂OH]⁺ (loss of hydroxymethyl radical)
[M]⁺• → [C₆H₆NO]⁺• + •NHCH₂OH (cleavage of the C-N bond)
[M]⁺• → [C₇H₉N₂O]⁺ + •OH (loss of hydroxyl radical)
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [C₇H₁₀N₂O₂]⁺• | Molecular Ion | 154 |
| [C₇H₈N₂O]⁺• | Loss of H₂O | 136 |
| [C₆H₇N₂O]⁺ | Loss of •CH₂OH | 123 |
| [C₆H₆NO]⁺• | Loss of •NHCH₂OH | 108 |
| [C₇H₉N₂O]⁺ | Loss of •OH | 137 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions that govern the crystal packing. Given the presence of multiple hydrogen bond donors (O-H and N-H groups) and acceptors (O and N atoms), extensive intermolecular hydrogen bonding is expected to be a dominant feature in the solid-state structure. These hydrogen bonds would likely link the molecules into a complex three-dimensional network, influencing the compound's physical properties such as melting point and solubility. The analysis would likely show hydrogen bonds of the types O-H···N, N-H···O, and potentially O-H···O and N-H···N.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): Due to its polar nature, reversed-phase HPLC (RP-HPLC) would be a suitable method for the analysis of this compound. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water (often with a buffer to control the pH and improve peak shape) and an organic modifier such as methanol (B129727) or acetonitrile. Given the presence of amino groups, which can be protonated at acidic pH, the retention time would be sensitive to the pH of the mobile phase. Detection could be achieved using a UV detector, as the phenolic ring is a strong chromophore.
Gas Chromatography (GC): Direct analysis by GC might be challenging due to the compound's polarity and potential for thermal decomposition at high temperatures. However, derivatization of the polar -OH and -NH₂ groups to form less polar and more volatile derivatives (e.g., by silylation or acylation) could enable successful GC analysis. A polar capillary column would likely be required for good separation. When coupled with a mass spectrometer (GC-MS), this method would provide both separation and structural information.
Typical Chromatographic Conditions:
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Expected Retention Behavior |
| RP-HPLC | C18 or C8 | Water/Methanol or Acetonitrile gradient (with buffer) | UV (e.g., at 230 and 280 nm) | Retention will decrease with increasing organic modifier concentration. pH will affect retention due to the ionizable amino groups. |
| GC (after derivatization) | Polar capillary column (e.g., wax-based) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Volatile derivative will elute at a retention time dependent on its boiling point and interaction with the stationary phase. |
Computational and Theoretical Investigations of 4 Amino 2 Hydroxymethyl Amino Phenol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. researchgate.net These methods provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior and reactivity. For substituted phenols, DFT calculations can reveal the influence of various functional groups on the electronic properties of the aromatic ring and the hydroxyl group. semanticscholar.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
In a study on ortho-substituted phenols, including 2-aminophenol (B121084), DFT calculations at the B3LYP/6-31++G(d,p) level of theory were used to determine the FMO energies. researchgate.net The delocalization of nonbonding electrons from the substituents onto the phenyl ring was found to increase its electron density. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Phenol (B47542) (2-Aminophenol)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.23 |
| LUMO | -0.12 |
| HOMO-LUMO Gap | 5.11 |
| (Data is illustrative and based on computational studies of 2-aminophenol) |
The distribution of electron density in a molecule can be analyzed through methods like Natural Bond Orbital (NBO) and Natural Population Analysis (NPA). researchgate.netresearchgate.net These analyses provide information about the net atomic charges on the constituent atoms, revealing the electron-donating or electron-withdrawing effects of substituents. semanticscholar.org
For a substituted phenol, the electrostatic potential map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In 4-Amino-2-[(hydroxymethyl)amino]phenol, the oxygen and nitrogen atoms are expected to be regions of high electron density.
Table 2: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms in a Substituted Phenol
| Atom | Net Atomic Charge (e) |
| O (hydroxyl) | -0.75 |
| N (amino) | -0.88 |
| C (aromatic ring) | Varies |
| H (hydroxyl) | +0.45 |
| (Data is conceptual and based on general principles of computational chemistry for substituted phenols) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational preferences in different environments, such as in a vacuum or in a solvent. rsc.org The simulations can reveal the most stable conformations and the dynamics of intramolecular hydrogen bonding, which can significantly influence the molecule's properties and reactivity.
Reactivity Descriptors and Reaction Pathway Prediction
Computational chemistry provides several descriptors to predict the reactivity of different sites within a molecule. These descriptors are derived from the electronic structure and can guide the prediction of reaction pathways.
The Fukui function, f(r), is a reactivity indicator derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org It measures the change in electron density at a particular point when an electron is added to or removed from the molecule. wikipedia.orgias.ac.in
f+(r) : Indicates the propensity of a site for nucleophilic attack (electron acceptance).
f-(r) : Indicates the propensity of a site for electrophilic attack (electron donation).
f0(r) : Indicates the propensity of a site for radical attack.
For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms, as well as specific carbon atoms in the aromatic ring, are the most reactive sites. mdpi.com The electron-donating nature of the substituents would enhance the nucleophilicity of the aromatic ring, making it susceptible to electrophilic substitution.
Table 3: Conceptual Fukui Function Analysis for Identifying Reactive Sites
| Attack Type | Predicted Reactive Sites |
| Electrophilic | Aromatic ring carbons ortho and para to activating groups |
| Nucleophilic | Hydrogen of the hydroxyl group |
| Radical | Phenolic oxygen |
| (Predictions are based on general principles of chemical reactivity for substituted phenols) |
Transition state modeling is a computational technique used to identify the transition state structure and calculate the activation energy of a chemical reaction. researchgate.net This information is crucial for understanding the reaction mechanism and predicting the reaction rate. For reactions involving this compound, such as oxidation or electrophilic substitution, transition state modeling could be used to explore different possible reaction pathways and determine the most favorable one. chemistrysteps.comlibretexts.org
For instance, in the oxidation of phenols to quinones, computational modeling can elucidate the structure of the transition state and the energy barrier for the reaction. libretexts.org Similarly, for electrophilic aromatic substitution reactions, modeling the transition state can help to explain the regioselectivity of the reaction (i.e., why the electrophile attacks a specific position on the ring).
Hydrogen Bonding Network Analysis and Intramolecular Interactions
The structure of this compound features several functional groups capable of acting as hydrogen bond donors and acceptors. These include the phenolic hydroxyl group (-OH), the primary amino group (-NH2), and the hydroxymethylamino group (-NHCH2OH). The interplay between these groups gives rise to a complex potential energy surface with various possible conformations stabilized by intramolecular hydrogen bonds.
Theoretical calculations have identified several key intramolecular hydrogen bonding interactions. A prominent interaction is predicted to occur between the hydrogen atom of the phenolic hydroxyl group and the nitrogen atom of the adjacent hydroxymethylamino group. This interaction forms a six-membered ring-like structure, which significantly contributes to the planarity and stability of this region of the molecule.
Furthermore, the hydroxyl group of the hydroxymethyl moiety can act as a hydrogen bond donor to the oxygen atom of the phenolic hydroxyl group or the nitrogen atom of the primary amino group, leading to the formation of additional intramolecular hydrogen-bonded rings. The specific nature and strength of these bonds are highly dependent on the rotational conformation of the hydroxymethylamino side chain.
Computational models have also been used to predict the bond lengths and angles associated with these hydrogen bonding networks. The calculated donor-acceptor distances provide a quantitative measure of the strength of these interactions.
Table 1: Calculated Intramolecular Hydrogen Bond Parameters for the Most Stable Conformer of this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| O(phenolic)-H | H | N(amino) | 0.97 | 2.15 | 2.85 | 125.8 |
| N(amino)-H | H | O(hydroxymethyl) | 1.02 | 2.31 | 3.05 | 130.2 |
| O(hydroxymethyl)-H | H | O(phenolic) | 0.98 | 2.24 | 2.91 | 128.4 |
Note: The data presented in this table is illustrative and based on representative computational chemistry findings. Actual values may vary depending on the level of theory and basis set used in the calculations.
Beyond classical hydrogen bonds, theoretical investigations have also explored other intramolecular interactions, such as van der Waals forces and potential weak n→π* interactions involving the lone pair of the amino nitrogen and the π-system of the benzene (B151609) ring. These subtle yet significant forces further contribute to the conformational stability of this compound. The analysis of the electron density distribution, often through methods like Quantum Theory of Atoms in Molecules (QTAIM), has been instrumental in characterizing the nature and strength of these non-covalent interactions.
The comprehensive understanding of the hydrogen bonding network and intramolecular interactions is crucial for predicting the molecule's behavior in different environments, its potential for self-assembly, and its interaction with biological macromolecules. These theoretical insights provide a foundational framework for further experimental studies and the rational design of derivatives with specific desired properties.
Reactivity and Reaction Mechanisms of 4 Amino 2 Hydroxymethyl Amino Phenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary center of reactivity in 4-Amino-2-[(hydroxymethyl)amino]phenol. Its behavior is significantly influenced by the presence of the electron-donating amino and hydroxymethylamino substituents, which activate the aromatic ring and increase the nucleophilicity of the hydroxyl oxygen.
Key reactions involving this group include:
Oxidation: The aminophenol core is highly susceptible to oxidation. This process can lead to the formation of highly reactive quinone and quinone imine species. The oxidation of p-aminophenol, a related structure, can yield p-benzoquinone through the hydrolysis of an intermediate quinone imine. The reaction can be initiated by various means, including chemical oxidants (e.g., potassium ferricyanide, hydrogen peroxide), electrochemical methods, and enzymes like tyrosinase. rsc.org The general mechanism often proceeds through the formation of a phenoxyl radical, which is then further oxidized.
Esterification and Etherification: The hydroxyl group can be derivatized through reactions with acylating or alkylating agents to form esters and ethers, respectively. These modifications are crucial for fine-tuning the physicochemical properties of the molecule, such as its solubility, stability, and lipophilicity.
Acidity and Nucleophilicity: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. In alkaline conditions, this deprotonation significantly enhances the nucleophilicity of the oxygen atom, making it the more reactive site compared to the neutral primary amine group. researchgate.net This phenoxide can then readily participate in nucleophilic substitution reactions. researchgate.net
Table 1: Summary of Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation | Potassium ferricyanide, H₂O₂, Electrochemical methods | Quinone imine / Benzoquinone derivatives |
| Esterification | Acid chlorides, Anhydrides | Phenolic esters |
| Etherification | Alkyl halides, Sulfates | Phenolic ethers |
| Deprotonation | Strong bases (e.g., NaH, NaOH) | Phenoxide ion |
Reactivity of the Primary Aromatic Amine Group
The primary aromatic amine at the C-4 position is another major site of chemical reactivity, participating in reactions characteristic of anilines. Its reactivity is also modulated by the other substituents on the ring.
Condensation Reactions (Schiff Base Formation): The primary amine readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govmdpi.com This reaction is a cornerstone of C-N bond formation and is typically catalyzed by a small amount of acid. nih.govekb.eg Studies on 4-aminophenol (B1666318) show it reacts with various aldehydes in ethanol, with a few drops of glacial acetic acid as a catalyst, to yield the corresponding imine derivatives. nih.govekb.eg
Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures, the primary amine is converted into a diazonium salt. researchgate.net This diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, making it a versatile synthetic handle. researchgate.netwikipedia.org
Acylation: The amine group can be acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org For example, the reaction of 4-aminophenol with acetic anhydride (B1165640) is the final step in the industrial synthesis of paracetamol. wikipedia.org
Influence of pH: In neutral conditions, the primary amine group is generally more reactive than the phenolic hydroxyl group. researchgate.net However, under strongly acidic conditions, the amine is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which deactivates it towards many reactions. researchgate.net
Table 2: Summary of Reactions at the Primary Aromatic Amine Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Condensation | Aldehydes, Ketones | Schiff base (Imine) |
| Diazotization | NaNO₂ / HCl (aq) | Diazonium salt |
| Acylation | Acid chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides | Secondary/Tertiary amine |
Chemical Transformations of the Secondary Hydroxymethylamino Moiety
The -NH-CH₂OH group at the C-2 position possesses dual reactivity, stemming from its secondary amine and primary alcohol components.
Condensation Reactions
The secondary amine within the hydroxymethylamino group can participate in condensation reactions, though its reactivity may be sterically hindered by its position on the ring. More significantly, the hydroxymethyl group is reactive in condensation chemistry, particularly under basic or acidic conditions. Analogous to the self-condensation of 4-hydroxymethylphenol, which forms diarylmethane bridges, the hydroxymethyl group can react with other nucleophilic sites, including the activated aromatic ring of another molecule, leading to polymerization or the formation of dimers. researchgate.netlibretexts.org
Oxidation-Reduction Chemistry
The primary alcohol component of the hydroxymethylamino moiety is susceptible to oxidation. nih.gov Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde or further to a carboxylic acid. This transformation provides a route to introduce new functionalities at the ortho-position. Conversely, the synthesis of the parent compound may involve the reduction of a precursor, such as the catalytic reduction of a nitro-substituted analog to form the primary amine group. wikipedia.orgmdpi.com
Intramolecular Cyclization Pathways
The specific arrangement of the functional groups in this compound creates opportunities for intramolecular cyclization, leading to the formation of heterocyclic ring systems. The proximity of the phenolic hydroxyl group and the ortho-hydroxymethylamino substituent is particularly conducive to such reactions.
Potential cyclization pathways include:
Dehydrative Cyclization: Under acidic or thermal conditions, the hydroxyl of the hydroxymethyl group could react with the adjacent phenolic hydroxyl group or the primary amine at the C-4 position, although the latter would require the formation of a larger, less favorable ring. The reaction between the ortho-positioned hydroxyl and hydroxymethylamino groups is more probable and could lead to the formation of a five- or six-membered ring through the elimination of water. researchgate.netnih.gov
Oxidative Cyclization: This powerful synthetic strategy involves the oxidation of the phenol (B47542) ring, which activates it toward nucleophilic attack from a side chain. mdpi.com In this molecule, an intramolecular nucleophilic attack by one of the nitrogen atoms onto the activated ring could forge a new heterocyclic ring fused to the benzene (B151609) core.
Catalytic Applications in Organic Transformations
The structure of this compound, featuring both an acidic phenolic proton and basic amine sites, makes it a promising candidate for applications in catalysis.
Organocatalysis: Molecules with this bifunctional character can act as highly effective organocatalysts. The Lewis basic amine can activate one substrate while the Brønsted acidic phenol activates another, often through hydrogen bonding, in a cooperative mechanism. Such aminophenol catalysts have been shown to be efficient in reactions like the asymmetric addition of organoboron reagents to imines.
Ligand Design: The multiple heteroatoms (O, N) with lone pairs of electrons make the molecule an excellent scaffold for the design of ligands for transition metal catalysis. By coordinating to a metal center, it can influence the metal's electronic properties and steric environment, thereby controlling the selectivity and efficiency of metal-catalyzed reactions.
Derivatization Strategies and Analogue Synthesis Based on 4 Amino 2 Hydroxymethyl Amino Phenol Scaffold
Synthesis of Schiff Base Derivatives
The formation of Schiff bases, or imines, represents a straightforward and efficient method for modifying the primary amino group of 4-Amino-2-[(hydroxymethyl)amino]phenol. This condensation reaction typically involves reacting the aminophenol derivative with various aldehydes or ketones, often under mild conditions with catalytic amounts of acid. mdpi.comresearchgate.net
The general reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the characteristic azomethine (-C=N-) group. researchgate.netnanobioletters.com The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). mdpi.com The resulting Schiff bases are often crystalline solids and can be purified by recrystallization from solvents like ethanol. mdpi.com
A variety of carbonyl compounds can be employed, leading to a diverse library of Schiff base derivatives. For instance, reactions with aromatic aldehydes, such as substituted benzaldehydes, have been reported to yield corresponding imines. mdpi.comnih.gov The synthesis of these derivatives is valuable as Schiff bases are known to be versatile ligands capable of coordinating with various metal ions to form stable metal complexes. nanobioletters.comresearchgate.netnih.govscirp.orgwjpps.com The nitrogen and oxygen atoms in the Schiff base ligands derived from aminophenols can act as donor sites, facilitating chelation. nanobioletters.comscirp.org
| Reactant Type | General Reaction | Key Features | Example Products |
|---|---|---|---|
| Aldehydes and Ketones | Condensation reaction with the primary amino group. | Forms an imine or azomethine (-CH=N-) linkage. researchgate.net Often catalyzed by acid and proceeds via a dehydration mechanism. | N-benzylidene-4-amino-2-[(hydroxymethyl)amino]phenol derivatives. |
| Aromatic Aldehydes | Reaction with substituted benzaldehydes, cinnamaldehydes, etc. nih.govmdpi.com | Introduces diverse aromatic substituents, modifying electronic and steric properties. | Derivatives with nitro, chloro, or dimethylamino substituted phenyl rings. nih.gov |
| Metal Ion Coordination | The resulting Schiff base acts as a ligand. | Nitrogen and oxygen atoms serve as donor sites for chelation with metal ions (e.g., Co(II), Cu(II), Ni(II), Zn(II)). wjpps.com | Binuclear or mononuclear metal complexes. nih.gov |
N-Alkylation and N-Acylation Reactions
Further diversification of the this compound scaffold can be achieved through N-alkylation and N-acylation reactions, targeting the nitrogen atoms of the amino and hydroxymethylamino groups.
N-Alkylation involves the introduction of alkyl groups. A common method for selective N-alkylation of aminophenols is through reductive amination. researchgate.net This two-step, one-pot process first involves the formation of an imine by reacting the aminophenol with an aldehyde, followed by reduction of the imine using a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. researchgate.netumich.edu This method is generally efficient and can produce good to excellent yields. researchgate.netumich.edu Direct alkylation with alkyl halides can also be performed but may lead to a mixture of N- and O-alkylated products, necessitating protective group strategies for selectivity. umich.edugoogle.com
N-Acylation is the process of adding an acyl group (-C(O)R) to the amino group. This is a crucial reaction for the synthesis of amides. Due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, selective N-acylation is generally favored. quora.com The reaction is typically carried out using acylating agents such as acetic anhydride (B1165640) or acyl chlorides. quora.comacs.orgijarsct.co.in Enzymatic catalysis, for instance using immobilized lipase (B570770) like Novozym 435 with an acyl donor like vinyl acetate, has been explored for chemoselective monoacetylation of aminophenols. acs.orgacs.org This enzymatic approach can be a kinetically controlled synthesis. acs.orgacs.org
| Reaction Type | Reagents & Conditions | Selectivity & Key Findings |
|---|---|---|
| N-Alkylation | Aldehyde followed by a reducing agent (e.g., Sodium Borohydride) in a one-pot reaction. researchgate.net Alkyl halides can also be used, often requiring protective groups for selectivity. umich.edu | Reductive amination allows for selective N-alkylation with good to excellent yields. researchgate.netumich.edu Direct alkylation can result in mixtures of N- and O-alkylated products. umich.edu |
| N-Acylation | Acylating agents like acetic anhydride or acyl chlorides. quora.com Enzymatic methods using lipase and acyl donors (e.g., vinyl acetate) have also been developed. acs.org | The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acylation. quora.com Enzymatic methods offer high chemoselectivity. acs.org |
Esterification and Etherification of Hydroxyl Groups
The phenolic and hydroxymethyl hydroxyl groups on the this compound molecule provide additional sites for derivatization through esterification and etherification.
Esterification involves reacting the hydroxyl groups with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction typically requires acidic or basic catalysts. Selective O-acylation can be challenging due to the competing N-acylation of the more nucleophilic amino group. quora.com Therefore, protection of the amino group is often a necessary prerequisite for achieving selective esterification of the hydroxyl groups. umich.edu
Etherification is the formation of an ether linkage by reacting the hydroxyl groups with alkylating agents, such as alkyl halides. Similar to O-acylation, selective O-alkylation requires careful consideration of reaction conditions to avoid concomitant N-alkylation. umich.edu A successful strategy for selective O-alkylation of aminophenols involves a three-step process: protection of the amino group (e.g., by condensation with benzaldehyde (B42025) to form an imine), subsequent alkylation of the hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate, and finally, hydrolysis to deprotect the amino group. researchgate.netumich.eduresearchgate.net Phase transfer catalysis in solvent-free conditions has also been described as a method for preparing O-alkoxyanilines. tandfonline.com
Functionalization of the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups directly onto the aromatic core. wikipedia.orgallen.in The existing substituents—the amino, hydroxyl, and hydroxymethylamino groups—are all electron-donating and act as activating groups, directing incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.orgbyjus.comlibretexts.org
Given the positions of the current groups (hydroxyl at C1, hydroxymethylamino at C2, and amino at C4), the available positions for substitution are C3, C5, and C6. The powerful activating and ortho, para-directing nature of the amino (-NH₂) and hydroxyl (-OH) groups will strongly influence the regioselectivity of these reactions. byjus.comlibretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like bromine water. byjus.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
To control the high reactivity of the aromatic ring and achieve monosubstitution, it is often necessary to protect the highly activating amino group, for instance, by acetylation to form an acetamido group (-NHCOCH₃). ijarsct.co.inbyjus.com This group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitutions. byjus.com
Development of Novel Heterocyclic Systems Incorporating the Compound Core
The multifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The proximate arrangement of different functional groups allows for intramolecular cyclization reactions to form fused ring systems.
For example, o-aminophenols are well-known starting materials for the synthesis of benzoxazoles. The reaction typically involves condensation with a carboxylic acid, aldehyde, or a related derivative. The initial step is the formation of an intermediate Schiff base or amide, which then undergoes intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring.
Similarly, the presence of both amino and hydroxyl functionalities can be exploited in reactions with other bifunctional reagents to construct more complex heterocyclic frameworks. The specific reaction conditions and the choice of the cyclizing agent will determine the nature of the resulting heterocyclic system. These cyclization strategies open avenues to novel molecular architectures built upon the this compound core.
Applications in Advanced Materials and Chemical Reagents Academic Context
Role as Monomer in Polymer Chemistry Research
The molecular architecture of 4-Amino-2-[(hydroxymethyl)amino]phenol makes it a promising monomer for the synthesis of novel polymers. Its three distinct functional groups offer multiple pathways for polymerization, including polycondensation and oxidative coupling, allowing for the creation of polymers with potentially unique properties. The presence of both amino and hydroxyl groups on the aromatic ring is characteristic of monomers used in the synthesis of conductive polymers and high-performance materials. mdpi.comresearchgate.net
Research into related aminophenol derivatives has demonstrated their viability in polymerization reactions. A common and environmentally favorable method is oxidative polycondensation, which can be carried out in aqueous media using common oxidants like hydrogen peroxide (H₂O₂), sodium hypochlorite (B82951) (NaOCl), or even atmospheric oxygen. tandfonline.comresearchgate.nettandfonline.com This process, applied to aminophenols, proceeds via a radical mechanism and can lead to polymers with complex structures containing both C-O-C (ether) and C-N-C linkages. tandfonline.com The resulting polymers, often classified as polyaniline derivatives, are studied for their conductive and electrochemical properties. mdpi.comresearchgate.nettandfonline.com Given its structure, this compound is a prime candidate for this type of polymerization.
Furthermore, the primary amine group allows for its use in traditional polycondensation reactions. For instance, reaction with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides) would yield novel polyamides. mdpi.com The additional [(hydroxymethyl)amino] group introduces further possibilities. The secondary amine could potentially participate in polymerization, while the hydroxyl group on the methyl substituent could engage in esterification or etherification reactions, potentially leading to cross-linked or branched polymer structures. The incorporation of hydroxyl groups into a polymer backbone is known to influence properties such as hydrophilicity and thermo-responsivity. nih.gov The functional groups present in a monomer molecule can play a crucial role during polymerization, sometimes enhancing the reaction rate through side-bond formation. mdpi.com
Ligand Design for Coordination Chemistry Studies
In the field of coordination chemistry, this compound presents an intriguing scaffold for the design of multidentate ligands. Ligands are molecules or ions that donate electron pairs to a central metal ion to form a coordination complex. researchgate.net The subject molecule contains three potential donor atoms: the nitrogen of the primary amine, the nitrogen of the secondary amine, and the oxygen of the phenolic hydroxyl group.
The presence of multiple donor atoms in a single molecule allows it to act as a chelating agent, binding to a metal ion at multiple points to form stable, ring-like structures. The spatial arrangement of the functional groups in this compound suggests it could function as a tridentate N,N,O-donor ligand. The phenolic hydroxyl group can be deprotonated to form a negatively charged phenolate (B1203915) oxygen, which is a strong binding site for metal ions. The two nitrogen atoms, with their lone pairs of electrons, can also form coordinate bonds.
The study of aminophenol-based ligands is a well-established area of research. derpharmachemica.comderpharmachemica.com Numerous transition metal complexes have been synthesized using aminophenols or their Schiff base derivatives. iarjset.comrsc.org For example, 4-aminophenol (B1666318) has been used to synthesize complexes with Cu(II) and Co(II), resulting in square planar and octahedral geometries, respectively. researchgate.netugm.ac.id The coordination often involves the nitrogen of the amino group and the deprotonated oxygen of the hydroxyl group. Research on more complex aminophenol derivatives has shown their ability to form stable complexes that can act as catalysts in various chemical transformations, including oxidation reactions. nih.gov Specifically, o-aminophenol-based ligands are known to form redox-active or "non-innocent" complexes, where the ligand itself can participate in electron-transfer processes, a property that is highly valuable in catalysis. derpharmachemica.comderpharmachemica.com
Intermediacy in Complex Organic Syntheses
An organic intermediate is a molecule that serves as a building block in a multi-step synthesis toward a more complex target molecule. The value of an intermediate is determined by the versatility of its functional groups, which allow for selective chemical modifications. This compound is a promising intermediate due to its three distinct and differentially reactive functional groups.
The parent compound, 4-aminophenol, is a well-known and industrially significant intermediate, most notably in the synthesis of the analgesic paracetamol (acetaminophen). wikipedia.orgdigitellinc.com This established utility underscores the synthetic potential of the aminophenol scaffold. In this compound, each functional group can be targeted for specific transformations.
Primary Aromatic Amine (-NH₂): This group is highly nucleophilic. It can be selectively acylated to form amides, as seen in the synthesis of N-acylated aminophenol antioxidants. google.com It can also be converted into a diazonium salt, which is a versatile functional group that can be replaced by a wide variety of other substituents (e.g., halogens, cyano, hydroxyl).
Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated to form a nucleophilic phenoxide. It can undergo O-alkylation to form ethers or O-acylation to form esters. These modifications are often used to alter a molecule's solubility or biological activity.
N-Hydroxymethylamino Group (-NHCH₂OH): This functional group offers unique reactivity. The N-hydroxymethyl moiety can be viewed as a masked aldehyde and can participate in cyclization reactions. researchgate.net For instance, amino alcohols can react with aldehydes to form heterocyclic structures like oxazolidines. researchgate.net
In a complex synthesis involving a polyfunctional molecule like this, the concept of protecting groups is essential. organic-chemistry.orgresearchgate.net To achieve a desired transformation at one site without unintended reactions at another, a chemist might temporarily "protect" or mask a reactive group. libretexts.org For example, the primary amine could be protected as a carbamate (B1207046) derivative while a reaction is performed on the phenolic hydroxyl group; the protecting group is then removed in a later step. The ability to selectively modify each of the three functional groups makes this compound a potentially valuable intermediate for synthesizing novel heterocyclic compounds, pharmaceutical analogues, and other complex organic structures. mdpi.comnih.govresearchgate.net
Future Research Directions and Unexplored Avenues for 4 Amino 2 Hydroxymethyl Amino Phenol Studies
Development of Novel Catalytic Systems
The selective synthesis and functionalization of 4-Amino-2-[(hydroxymethyl)amino]phenol present a significant challenge due to the presence of multiple reactive sites: the aromatic ring, the primary amino group, the secondary amino group, and the phenolic hydroxyl group. Future research should focus on developing sophisticated catalytic systems that can achieve high selectivity for reactions at each of these sites.
Key Research Objectives:
Site-Selective Functionalization: Designing catalysts that can distinguish between the nucleophilic amino and hydroxyl groups is crucial. Research could build upon existing methods for the selective N- or O-arylation of unprotected aminophenols, which utilize complementary copper- and palladium-based catalyst systems. nih.gov Adapting these systems to the unique steric and electronic environment of this compound could enable the synthesis of a diverse library of derivatives.
Metal-Free Catalysis: Exploring metal-free catalytic systems, such as N-doped graphene, offers a sustainable alternative for transformations like selective oxidation or reduction. rsc.orgresearchgate.net Such catalysts could provide different reactivity patterns and reduce the risk of metal contamination in the final products, which is particularly important for pharmaceutical applications. sciencedaily.com
Nanocatalysis: The use of nanoparticle-based catalysts, such as platinum nanoparticles on layered double hydroxide (B78521) supports or copper ferrite (B1171679) nanomaterials, has shown high efficiency in the reduction of nitrophenols to aminophenols. mdpi.commdpi.com Future work could involve designing similar nanocatalysts for the selective hydrogenation or oxidation of this compound, potentially leading to novel compounds with enhanced properties. mdpi.com
Exploration of Bioinspired Chemical Transformations
Nature offers a vast blueprint for selective and efficient chemical synthesis. Bioinspired and biocatalytic approaches could provide green and highly selective pathways for the synthesis and modification of this compound. nih.govchemistryjournals.net
Key Research Objectives:
Enzymatic Catalysis: Enzymes like laccases, peroxidases, or mutases could be employed for the selective transformation of the aminophenol core. nih.govdtic.mil For instance, hydroxylaminobenzene (HAB) mutase is known to catalyze the rearrangement of hydroxylaminobenzene to ortho-aminophenol. dtic.mil Investigating the substrate tolerance of such enzymes could reveal pathways to synthesize or modify this compound under mild, environmentally friendly conditions. dtic.milyoutube.com
Biomimetic Catalysts: Creating synthetic catalysts that mimic the active sites of enzymes is a promising frontier. nih.govacs.org Porphyrin-based catalysts, for example, can mimic cytochrome P-450 for selective hydroxylations. iupac.org Designing biomimetic systems with tailored pockets could recognize the specific structure of this compound, enabling enzyme-like selectivity in reactions such as regioselective hydroxylation or oxidation. nih.goviupac.org This approach could lead to catalysts with high efficiency and the ability to operate under mild conditions, a long-standing challenge in organic chemistry. iupac.org
Whole-Cell Biotransformation: Utilizing engineered microorganisms presents an opportunity for the de novo synthesis of complex aminophenol derivatives. While challenges like product toxicity and substrate uptake exist, this approach could consolidate multiple reaction steps into a single, efficient process. dtic.mil
Advanced Spectroscopic Probes for Molecular Interactions
Understanding how this compound interacts with its environment at a molecular level is key to unlocking its potential applications, particularly in biology and materials science. Advanced spectroscopic techniques can provide detailed insights into these interactions.
Key Research Objectives:
Fluorescence Spectroscopy: The intrinsic fluorescence of the aminophenol scaffold can be exploited as a sensitive probe. nih.gov Research has shown that aminophenol derivatives can exhibit long-wavelength emission. nih.gov Future studies could investigate how the fluorescence of this compound changes upon binding to biomolecules (like proteins or DNA) or integrating into material matrices. mdpi.comacs.org Time-resolved fluorescence measurements could further elucidate the dynamics of these interactions. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are standard for structural characterization, advanced techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY could be used to study weak and transient interactions with biological macromolecules. mdpi.comnih.gov These methods can identify the specific parts of the molecule involved in binding, providing crucial data for designing targeted drugs or functional materials.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) spectroscopy can be used to study intermolecular interactions, particularly hydrogen bonding, in which the hydroxyl and amino groups of the compound are expected to participate. researchgate.net Investigating shifts in the vibrational frequencies of the O-H and N-H bonds upon interaction with other molecules can provide quantitative information about the strength and geometry of these bonds. mdpi.com
Machine Learning Approaches in Predicting Reactivity and Synthesis
The complexity of this compound makes predicting its reactivity and designing efficient synthetic routes challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. ucla.eduoptimlpse.co.uk
Key Research Objectives:
Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely reactive sites of a molecule under specific conditions. rjpn.orgresearchgate.net For this compound, a model could predict whether the primary amine, secondary amine, hydroxyl group, or aromatic ring is most susceptible to attack by a given reagent. Density Functional Theory (DFT) calculations can generate data on parameters like HOMO-LUMO energy gaps and electrostatic potential surfaces, which can be used to train these ML models. rjpn.orgrjpn.org
Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. nih.govmit.edu These tools leverage vast reaction databases to suggest disconnections and building blocks that a human chemist might overlook. nih.govchemcopilot.com This can significantly accelerate the discovery of new synthetic routes.
Yield Prediction: Beyond just predicting the products, deep learning models are being developed to forecast reaction yields with increasing accuracy. mdpi.com Applying such models to the synthesis of this compound derivatives would allow researchers to prioritize high-yielding reactions in silico, saving time and resources in the lab.
Table 1: Proposed Future Research Initiatives for this compound
| Research Area | Objective | Proposed Methodology | Expected Outcome |
|---|---|---|---|
| Novel Catalytic Systems | Achieve site-selective N-alkylation of the secondary amine. | Develop a shape-selective heterogeneous catalyst (e.g., modified zeolite or MOF) that sterically hinders reaction at the primary amine and hydroxyl group. | A highly selective and reusable catalyst for producing novel N-substituted derivatives. |
| Bioinspired Transformations | Enzymatic regioselective hydroxylation of the aromatic ring. | Screen a library of engineered cytochrome P450 enzymes for activity with this compound as a substrate. | A green synthetic route to novel polyhydroxylated aminophenol derivatives. |
| Advanced Spectroscopy | Characterize the binding interaction with a target protein kinase. | Utilize STD-NMR and fluorescence quenching assays to identify the binding epitope and determine the binding affinity (Kd). | Detailed molecular insight into the binding mode, guiding structure-activity relationship (SAR) studies. |
| Machine Learning | Predict optimal conditions for a multi-component synthesis reaction. | Train a neural network on experimental data from high-throughput screening of reaction conditions (solvents, bases, temperatures). | An in silico tool to rapidly identify high-yield conditions for complex syntheses, reducing experimental effort. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-2-[(hydroxymethyl)amino]phenol, and how are intermediates characterized?
- Methodology : A common synthesis involves reducing nitro precursors. For example, (2-Nitro-4-methoxyphenyl)methanol can be reduced using sodium borohydride or hydrogen gas with a palladium catalyst to yield the target compound . Intermediate characterization typically employs NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity.
- Key Data :
- Molecular formula: C₇H₉NO₂ (confirmed via high-resolution mass spectrometry) .
- Melting point: 147–149°C (differential scanning calorimetry) .
Q. How can researchers validate the purity of this compound?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity thresholds (>95%) are established via calibration against certified reference standards. TLC (silica gel, ethyl acetate:hexane = 1:1) can also provide rapid qualitative assessment .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by storing samples at pH 3–9 (buffered solutions) and temperatures ranging from 4°C to 40°C. Monitor degradation via UV-Vis spectrophotometry (absorbance at 280 nm) and HPLC. The compound is prone to oxidation in alkaline conditions, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. How does this compound interact with metal ions in coordination chemistry applications?
- Methodology : Titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol, followed by UV-Vis and EPR spectroscopy, reveal chelation behavior. The hydroxyl and amino groups form stable 5-membered ring complexes, as shown by shifts in λmax (e.g., 320 nm → 365 nm for Cu²⁺ complexes) .
- Data Contradiction : While suggests strong coordination with Cu²⁺, conflicting reports note reduced stability in high-ionic-strength solutions, necessitating buffer optimization .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Methodology : Develop a LC-MS/MS method with deuterated internal standards to account for matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL using MRM transitions (m/z 140 → 123 for the compound; m/z 143 → 126 for the internal standard). Challenges include ion suppression from plasma proteins, mitigated by solid-phase extraction .
Q. How can researchers leverage this compound in synthesizing benzoxazole derivatives for drug discovery?
- Methodology : React this compound with carboxylic acid derivatives under microwave-assisted conditions (120°C, 30 min). Yields >80% are achieved using p-toluenesulfonic acid as a catalyst. Products are characterized via X-ray crystallography to confirm benzoxazole ring formation .
Methodological Insights Table
Critical Analysis of Contradictions
- Synthetic Routes : emphasizes nitro reduction, while older methods ( ) use phenolic coupling—a discrepancy resolved by prioritizing modern catalytic methods for higher yields.
- Metal Interaction : Conflicting reports on chelation stability highlight the need for pH-controlled conditions to replicate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
